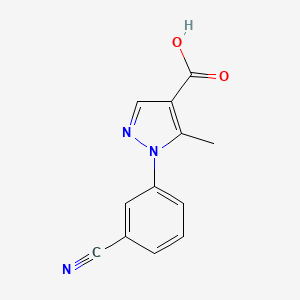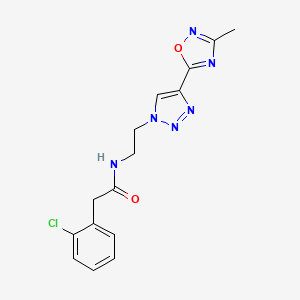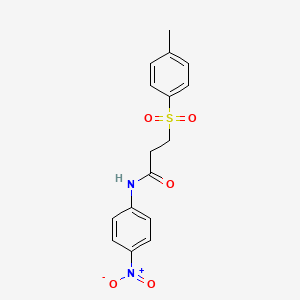![molecular formula C27H29N3O2 B2657528 1,1-Dibenzyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894026-46-1](/img/structure/B2657528.png)
1,1-Dibenzyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibenzyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound with the molecular formula C23H24N2O.
Preparation Methods
Chemical Reactions Analysis
1,1-Dibenzyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
1,1-Dibenzyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. These interactions can modulate various cellular pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
1,1-Dibenzyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea can be compared with similar compounds such as:
1,1-Dibenzyl-3-(3,4-dimethylphenyl)urea: This compound shares a similar core structure but lacks the pyrrolidinone ring, which may result in different chemical and biological properties.
1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea: Another structurally related compound, differing in the position of the dimethyl groups on the phenyl ring, which can influence its reactivity and applications.
Properties
IUPAC Name |
1,1-dibenzyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2/c1-20-13-14-25(15-21(20)2)30-19-24(16-26(30)31)28-27(32)29(17-22-9-5-3-6-10-22)18-23-11-7-4-8-12-23/h3-15,24H,16-19H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXRGBONJODEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(7-Chloro-1,3-benzodioxol-5-yl)oxymethyl]-1-(2-methylpropyl)aziridine](/img/structure/B2657451.png)
![N-(Cyanomethyl)-2-[(5-methyl-2-propan-2-ylcyclohexyl)amino]acetamide](/img/structure/B2657453.png)
![2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2657454.png)


![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2657458.png)

![Methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2657463.png)

![1-methyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2657466.png)

